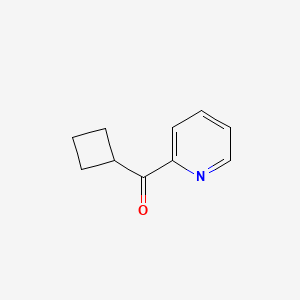

Cyclobutyl 2-pyridyl ketone

Overview

Description

Cyclobutyl 2-pyridyl ketone is a chemical compound with the linear formula C10H11NO . It is a yellow oil in its physical form . This compound is used in various applications and is a key intermediate for the synthesis of certain compounds .

Synthesis Analysis

The synthesis of 2-pyridyl ketones, including Cyclobutyl 2-pyridyl ketone, can be achieved through a practical method involving a continuous flow process . In this method, 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones .Molecular Structure Analysis

The molecular structure of Cyclobutyl 2-pyridyl ketone is represented by the InChI code1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2 . Chemical Reactions Analysis

The chemical reactions involving Cyclobutyl 2-pyridyl ketone primarily involve its use as a precursor in the synthesis of other compounds. For instance, it is used in the synthesis of TGF-β type 1 receptor inhibitor LY580276 .Physical And Chemical Properties Analysis

Cyclobutyl 2-pyridyl ketone has a molecular weight of 161.2 . It appears as a yellow oil in its physical form .Scientific Research Applications

Synthesis of Bioactive Molecules

Cyclobutyl 2-pyridyl ketone serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is found in natural products and pharmaceuticals, playing a crucial role in the development of new drugs and treatments .

Asymmetric Catalysis

This compound is used as a precursor for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands. These are essential in asymmetric catalysis, which is pivotal for producing enantiomerically pure substances used in medications .

Construction of Compound Libraries

Researchers utilize Cyclobutyl 2-pyridyl ketone for the rapid construction of 2-pyridyl ketone libraries in continuous flow. This is significant for high-throughput screening in drug discovery, allowing the exploration of a vast chemical space for potential therapeutic agents .

Pharmaceutical Building Blocks

Due to its heterocyclic ketone group, Cyclobutyl 2-pyridyl ketone is an important building block in pharmaceutical chemistry. It’s used to create compounds with potential antitumor properties and selective enzyme inhibition .

Material Science

In the field of functional materials, this compound’s derivatives can be tailored to exhibit specific properties, making them suitable for use in advanced material applications, such as organic semiconductors or photovoltaic cells .

Environmental Chemistry

The synthesis methods involving Cyclobutyl 2-pyridyl ketone are designed to be environmentally friendly. This aligns with the principles of green chemistry, aiming to reduce hazardous substances and waste in chemical processes .

Mechanism of Action

Mode of Action

It is known to be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this reaction, the compound may interact with its targets through oxidative addition and transmetalation .

Biochemical Pathways

Cyclobutyl 2-pyridyl ketone is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of carbon-carbon bonds. The downstream effects of this reaction can vary widely depending on the specific reactants and conditions used.

Result of Action

The result of the action of Cyclobutyl 2-pyridyl ketone is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.

Future Directions

properties

IUPAC Name |

cyclobutyl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFVVUQDXNEDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641987 | |

| Record name | Cyclobutyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

515154-32-2 | |

| Record name | Cyclobutyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.